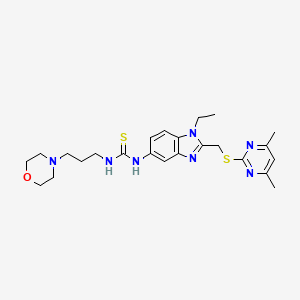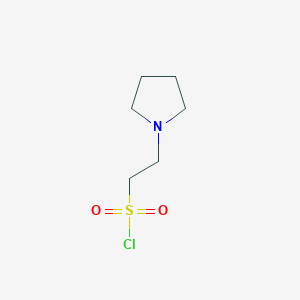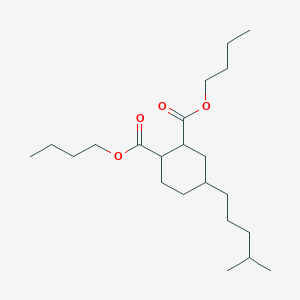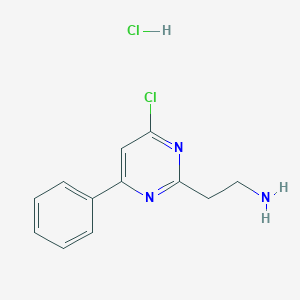![molecular formula C9H9I2NO3 B12637970 1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene CAS No. 920504-11-6](/img/structure/B12637970.png)
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene is an organic compound with the molecular formula C₉H₉I₂NO₃ It is characterized by the presence of two iodine atoms, a nitro group, and an isopropoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maintain efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atoms.
Reduction: 1,2-Diiodo-4-amino-5-[(propan-2-yl)oxy]benzene.
Oxidation: 1,2-Diiodo-4-nitro-5-(propan-2-one)benzene.
Applications De Recherche Scientifique
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene depends on its specific application. In chemical reactions, it acts as a substrate undergoing various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The nitro group, for example, can participate in redox reactions, while the isopropoxy group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the isopropoxy group, making it less soluble and potentially less reactive in certain conditions.
1,2-Diiodo-4-amino-5-[(propan-2-yl)oxy]benzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both electron-withdrawing (nitro) and electron-donating (isopropoxy) groups allows for versatile chemical behavior, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
920504-11-6 |
|---|---|
Formule moléculaire |
C9H9I2NO3 |
Poids moléculaire |
432.98 g/mol |
Nom IUPAC |
1,2-diiodo-4-nitro-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9I2NO3/c1-5(2)15-9-4-7(11)6(10)3-8(9)12(13)14/h3-5H,1-2H3 |
Clé InChI |
RMLJYWSHORCAGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)

![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)

![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)
